6-Chloro vs. 6-Bromo Substitution: Differential c-KIT V560G/D816V Inhibitory Potency in ADP-Glo Kinase Assay
In a direct head-to-head enzymatic comparison of thiazolo[5,4-b]pyridine derivatives against the imatinib-resistant c-KIT V560G/D816V double mutant, the 6-chloro-substituted derivative (6r) demonstrated an IC50 of 4.77 μM [1]. The 6-bromo-substituted analog (6s) exhibited reduced potency with an IC50 of 7.67 μM [1]. The 6-chloro derivative achieved potency comparable to sunitinib (3.98 μM), whereas the 6-bromo analog was approximately 2-fold less potent than sunitinib [1].
| Evidence Dimension | c-KIT V560G/D816V enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.77 ± 0.38 μM (for thiazolo[5,4-b]pyridine derivative 6r containing the 6-chloro substitution pattern) |
| Comparator Or Baseline | 6-Bromo analog (6s): IC50 = 7.67 ± 2.64 μM; Imatinib: IC50 = 37.93 ± 8.68 μM; Sunitinib: IC50 = 3.98 ± 1.18 μM |
| Quantified Difference | 6-Chloro derivative (6r) is 1.61-fold more potent than 6-bromo analog (6s); 7.95-fold more potent than imatinib |
| Conditions | ADP-Glo kinase assay; c-KIT V560G/D816V double mutant; purified enzyme |
Why This Matters
For c-KIT inhibitor development programs targeting imatinib-resistant GIST, the 6-chloro-substituted scaffold provides a demonstrably superior starting point over the 6-bromo variant, with enzymatic potency approaching that of the clinically approved agent sunitinib.
- [1] Kim, M. J.; et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15(1), 143. Table 3. View Source
